T338C Src-IN-1
Overview
Description
This compound exhibits a high level of inhibition with an IC50 value of 111 nanomolar, which is significantly more effective compared to its activity against the wild-type c-Src . The compound is primarily used in scientific research to study the role of Src kinases in various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of T338C Src-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often involve specialized reagents and catalysts to achieve the desired purity and yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and high yield. The process may include steps such as crystallization, purification, and quality control to meet the standards required for scientific research applications .
Chemical Reactions Analysis
Types of Reactions
T338C Src-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at reactive sites within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in modified analogs of this compound .
Scientific Research Applications
T338C Src-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used to study the chemical properties and reactivity of Src kinases.
Biology: Employed in cellular and molecular biology to investigate the role of Src kinases in cell signaling and regulation.
Medicine: Utilized in preclinical studies to explore potential therapeutic applications in diseases where Src kinases are implicated, such as cancer.
Industry: Applied in the development of new drugs and therapeutic agents targeting Src kinases
Mechanism of Action
T338C Src-IN-1 exerts its effects by specifically binding to the mutant form of the c-Src kinase, T338C. This binding inhibits the kinase activity, thereby blocking the downstream signaling pathways that are regulated by Src kinases. The molecular targets and pathways involved include various proteins and enzymes that are part of the Src kinase signaling cascade .
Comparison with Similar Compounds
Similar Compounds
Dasatinib: Another Src kinase inhibitor with broader activity against multiple kinases.
Bosutinib: A dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia.
Uniqueness
T338C Src-IN-1 is unique in its high specificity and potency against the mutant T338C form of c-Src, making it a valuable tool for studying the specific role of this mutant kinase in various biological processes. Its selectivity and effectiveness distinguish it from other Src kinase inhibitors .
Properties
IUPAC Name |
N-[3-[(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenyl]ethenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-4-26(24,25)22-13-7-5-6-12(8-13)9-14-15-16(18)19-10-20-17(15)23(21-14)11(2)3/h4-8,10-11,22H,1,9H2,2-3H3,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFALAKLPXVLIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)NS(=O)(=O)C=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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